molecular formula C27H35NO2 B12550871 Dodecyl anthracen-2-ylcarbamate CAS No. 143328-44-3

Dodecyl anthracen-2-ylcarbamate

Cat. No.: B12550871
CAS No.: 143328-44-3
M. Wt: 405.6 g/mol
InChI Key: IETQCFPJUZVOLL-UHFFFAOYSA-N
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Description

Dodecyl anthracen-2-ylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl anthracen-2-ylcarbamate typically involves the reaction of anthracene-2-carboxylic acid with dodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dodecyl anthracen-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles like amines or alcohols replace the dodecyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated carbamate moieties.

    Substitution: Substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Dodecyl anthracen-2-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design and development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.

Mechanism of Action

The mechanism of action of dodecyl anthracen-2-ylcarbamate involves its interaction with biological targets through its carbamate moiety. The compound can form hydrogen bonds and participate in hydrophobic interactions with enzymes or receptors, leading to modulation of their activity. The anthracene moiety may also intercalate into nucleic acids, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

    Dodecyl carbamate: Lacks the anthracene moiety, making it less effective in nucleic acid interactions.

    Anthracen-2-ylcarbamate: Lacks the dodecyl chain, reducing its hydrophobic interactions and membrane permeability.

    Dodecyl anthracen-9-ylcarbamate: Similar structure but with the carbamate group at a different position on the anthracene ring, leading to different biological activities.

Uniqueness: Dodecyl anthracen-2-ylcarbamate is unique due to the presence of both the dodecyl chain and the anthracen-2-ylcarbamate moiety. This combination allows for enhanced hydrophobic interactions, membrane permeability, and potential bioactivity, making it a versatile compound for various applications.

Biological Activity

Dodecyl anthracen-2-ylcarbamate (DAC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an anthracene core linked to a dodecyl chain through a carbamate functional group. The structure allows for significant hydrophobic interactions due to the long alkyl chain, which can influence the compound's solubility and interaction with biological membranes.

Component Description
Core Structure Anthracene
Functional Group Carbamate
Alkyl Chain Dodecyl (C12)

The biological activity of DAC is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound can form hydrogen bonds and engage in hydrophobic interactions, which may modulate enzyme activities or receptor functions.

Key Mechanisms:

  • Intercalation : DAC may intercalate into DNA structures, influencing replication and transcription processes.
  • Enzyme Modulation : By binding to specific enzymes, DAC can alter their activity, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that anthracene derivatives, including DAC, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Potential

DAC has also been investigated for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies. For instance, it has been shown to interact with survivin, an anti-apoptotic protein, thereby promoting cell death in cancerous tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR of DAC is crucial for optimizing its biological activity. Variations in the alkyl chain length and modifications to the anthracene core can significantly impact the compound's efficacy. For example:

Modification Effect on Activity
Increase in alkyl chain lengthEnhanced membrane penetration
Alteration of functional groupsChanges in binding affinity to targets

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DAC against common pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 μM, indicating its potential as a therapeutic agent .
  • Cancer Cell Apoptosis : In vitro experiments showed that DAC induced apoptosis in colorectal cancer cells by downregulating survivin expression. This was evidenced by increased caspase activity and PARP cleavage in treated cells .

Properties

CAS No.

143328-44-3

Molecular Formula

C27H35NO2

Molecular Weight

405.6 g/mol

IUPAC Name

dodecyl N-anthracen-2-ylcarbamate

InChI

InChI=1S/C27H35NO2/c1-2-3-4-5-6-7-8-9-10-13-18-30-27(29)28-26-17-16-24-19-22-14-11-12-15-23(22)20-25(24)21-26/h11-12,14-17,19-21H,2-10,13,18H2,1H3,(H,28,29)

InChI Key

IETQCFPJUZVOLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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